molecular formula C17H15Cl2N3O3S B12182258 N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-3-(2,5-dioxopyrrolidin-1-yl)propanamide

N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-3-(2,5-dioxopyrrolidin-1-yl)propanamide

Cat. No.: B12182258
M. Wt: 412.3 g/mol
InChI Key: CGSATXMUPOLEFP-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Descriptors

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is N-[5-[(2,4-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-3-(2,5-dioxopyrrolidin-1-yl)propanamide. This nomenclature follows hierarchical rules:

  • Parent chain identification : The propanamide backbone serves as the primary structure.
  • Substituent prioritization : The 1,3-thiazol-2-yl group is attached to the amide nitrogen, while the 2,4-dichlorobenzyl moiety modifies the thiazole ring at position 5.
  • Functional group suffixes : The 2,5-dioxopyrrolidin-1-yl group appears as a substituent on the propane chain.

Structural analysis reveals:

  • A thiazole heterocycle (five-membered ring with nitrogen and sulfur atoms)
  • A 2,4-dichlorobenzyl group (aromatic ring with chlorine at positions 2 and 4)
  • A pyrrolidine-2,5-dione (cyclic diketone) fused to the propanamide chain

The SMILES string C1CC(=O)N(C1=O)CCC(=O)NC2=NC=C(S2)CC3=C(C=C(C=C3)Cl)Cl encodes this connectivity, while the InChIKey CGSATXMUPOLEFP-UHFFFAOYSA-N provides a unique stereochemical identifier.

Properties

Molecular Formula

C17H15Cl2N3O3S

Molecular Weight

412.3 g/mol

IUPAC Name

N-[5-[(2,4-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-3-(2,5-dioxopyrrolidin-1-yl)propanamide

InChI

InChI=1S/C17H15Cl2N3O3S/c18-11-2-1-10(13(19)8-11)7-12-9-20-17(26-12)21-14(23)5-6-22-15(24)3-4-16(22)25/h1-2,8-9H,3-7H2,(H,20,21,23)

InChI Key

CGSATXMUPOLEFP-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)CCC(=O)NC2=NC=C(S2)CC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

  • Starting Material : 2,4-Dichlorobenzyl bromide reacts with thiourea in ethanol under reflux to form 5-(2,4-dichlorobenzyl)-1,3-thiazol-2-amine.

  • Key Reagents :

    • Thiourea (2.5 equiv)

    • Ethanol (solvent)

    • Reflux at 80°C for 12 hours

  • Yield : ~65–70% after recrystallization.

Analytical Validation

  • Nuclear Magnetic Resonance (NMR) :

    • ¹H NMR (400 MHz, DMSO-d₆): δ 7.65 (d, J = 8.4 Hz, 1H, Ar–H), 7.48 (s, 1H, Ar–H), 7.32 (d, J = 8.4 Hz, 1H, Ar–H), 4.25 (s, 2H, CH₂), 2.85 (s, 1H, NH₂).

  • Infrared (IR) Spectroscopy :

    • Peaks at 1620 cm⁻¹ (C=N stretch) and 1550 cm⁻¹ (C–S stretch) confirm thiazole formation.

Synthesis of 3-(2,5-Dioxopyrrolidin-1-Yl)Propanoic Acid

The pyrrolidinone-bearing side chain is prepared through a two-step sequence.

Cyclization of Succinimide Derivatives

  • Step 1 : Succinimide reacts with 3-bromopropanoic acid in DMF using K₂CO₃ as a base to form 3-(2,5-dioxopyrrolidin-1-yl)propanoic acid.

  • Reaction Conditions :

    • 3-Bromopropanoic acid (1.2 equiv)

    • K₂CO₃ (2.0 equiv)

    • DMF, 60°C, 6 hours

  • Yield : ~80% after acid extraction.

Activation for Amide Coupling

The carboxylic acid is activated as an N-hydroxysuccinimide (NHS) ester:

  • Reagents : NHS (1.1 equiv), N,N'-dicyclohexylcarbodiimide (DCC, 1.05 equiv) in anhydrous dichloromethane (DCM).

  • Reaction Time : 4 hours at 25°C.

  • Isolation : Filtered to remove dicyclohexylurea, yielding the NHS ester as a white solid (95% purity).

Amide Bond Formation

The final step couples the thiazole amine with the activated ester.

Coupling Protocol

  • Reagents :

    • 5-(2,4-Dichlorobenzyl)-1,3-thiazol-2-amine (1.0 equiv)

    • NHS-activated 3-(2,5-dioxopyrrolidin-1-yl)propanoate (1.1 equiv)

    • N,N-Diisopropylethylamine (DIPEA, 2.0 equiv) in DMF.

  • Conditions : Stirred at 20°C for 18 hours.

  • Workup : Ethyl acetate extraction, washed with brine, dried over Na₂SO₄, and purified via silica gel chromatography (hexane:ethyl acetate = 3:1).

  • Yield : 75%.

Reaction Optimization

ParameterEffect on Yield
DIPEA (1.5 equiv)60%
DIPEA (2.0 equiv)75%
DMF vs. THF+15% in DMF
Temperature (25°C)No improvement

Industrial-Scale Production Considerations

Continuous Flow Synthesis

  • Reactors : Microfluidic systems enhance mixing and heat transfer during thiazole formation.

  • Throughput : 200 kg/batch achievable with Pd/C-mediated hydrogenation for intermediate reductions.

Purification Techniques

  • Recrystallization : Ethanol/water (7:3) removes unreacted starting materials.

  • Chromatography : Avoided in industrial settings due to cost; replaced with distillation or crystallization.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitations
Hantzsch ThiazoleHigh regioselectivityRequires toxic α-haloketones
NHS Ester CouplingMild conditions, high yieldNHS activation adds cost
Flow ChemistryScalable, consistentHigh initial equipment investment

Stability and Degradation Pathways

  • Hydrolysis : The amide bond hydrolyzes under acidic (pH < 3) or basic (pH > 10) conditions, forming 3-(2,5-dioxopyrrolidin-1-yl)propanoic acid and the thiazole amine.

  • Thermal Stability : Decomposes above 200°C, necessitating low-temperature storage .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups in the pyrrolidinone moiety, potentially converting them to alcohols.

    Substitution: The dichlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Anticonvulsant Activity

Recent studies have highlighted the compound's potential as a broad-spectrum anticonvulsant. It has been evaluated in various animal models for its efficacy against seizures:

  • Mechanism of Action : The compound exhibits a unique mechanism that enhances glutamate uptake in neuronal cultures, which is crucial for modulating excitatory neurotransmission .
  • Animal Studies : In preclinical evaluations, N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-3-(2,5-dioxopyrrolidin-1-yl)propanamide demonstrated protective effects in models such as the maximal electroshock test and the pentylenetetrazole-induced seizure model. These studies suggest a favorable safety profile and significant anticonvulsant activity .

Antimicrobial Properties

The compound has shown promising results in antimicrobial assays:

  • In Vitro Studies : Research indicates that derivatives of the thiazole structure exhibit notable antibacterial and antifungal activities. For instance, compounds with similar thiazole structures have been effective against various pathogens, including resistant strains of bacteria .
  • Minimum Inhibitory Concentration (MIC) : Studies report MIC values indicating effective inhibition against specific pathogens, suggesting potential applications in treating infections .

Structure-Activity Relationship (SAR)

The structure of this compound allows for modifications that can enhance its pharmacological properties:

Modification Effect
Substitution on thiazoleEnhanced antimicrobial activity
Alteration of dioxopyrrolidine ringImproved anticonvulsant efficacy

Case Studies

Several case studies have documented the efficacy of related compounds in clinical settings:

  • Antiepileptic Drug Development : A study on N-benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide indicated its potential as a new class of antiepileptic drugs with broad-spectrum efficacy across different seizure types .

Mechanism of Action

The mechanism of action of N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-3-(2,5-dioxopyrrolidin-1-yl)propanamide involves its interaction with specific molecular targets. For instance, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The pathways involved could include inhibition of key enzymes in metabolic or signaling pathways, leading to the desired therapeutic effect.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key structural analogs and their differentiating features are summarized below:

Compound Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
Target compound: N-[5-(2,4-Dichlorobenzyl)-1,3-thiazol-2-yl]-3-(2,5-dioxopyrrolidin-1-yl)propanamide 2,4-Dichlorobenzyl, 2,5-dioxopyrrolidinyl C₁₇H₁₄Cl₂N₃O₃S (inferred) ~395–400 Not reported Thiazole, propanamide, dioxopyrrolidinyl
N-[5-(4-Chlorobenzyl)-1,3-thiazol-2-yl]-3-(2,5-dioxopyrrolidin-1-yl)propanamide 4-Chlorobenzyl, 2,5-dioxopyrrolidinyl C₁₇H₁₆ClN₃O₃S 377.8 Not reported Thiazole, propanamide, dioxopyrrolidinyl
N-[5-(2,3-Dichlorobenzyl)-1,3-thiazol-2-yl]-3-(5-methylfuran-2-yl)propanamide 2,3-Dichlorobenzyl, 5-methylfuran C₁₈H₁₆Cl₂N₂O₂S 395.3 Not reported Thiazole, propanamide, methylfuran
3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(2,4-dimethylphenyl)propanamide (7e) 2,4-Dimethylphenyl, oxadiazole, sulfanyl C₁₇H₁₉N₅O₂S₂ 389 161–163 Oxadiazole, sulfanyl, propanamide
N-(5-Methyl-1,3-thiazol-2-yl)-3-{[5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide (8h) 3-Nitrophenyl, oxadiazole, sulfanyl C₁₅H₁₃N₅O₄S₂ 395 158–159 Oxadiazole, sulfanyl, nitro group
N-[5-(2,4-Dichlorobenzyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide (5f) 2,4-Dichlorobenzyl, thiophene carboxamide Not reported Not reported Not reported Thiazole, thiophene carboxamide

Key Observations:

Substituent Impact on Lipophilicity : The 2,4-dichlorobenzyl group in the target compound likely increases lipophilicity compared to the 4-chlorobenzyl analog () or methylphenyl variants (). This may enhance membrane permeability but reduce aqueous solubility.

Role of Terminal Groups: The 2,5-dioxopyrrolidinyl moiety distinguishes the target compound from analogs with sulfanyl-oxadiazole () or thiophene carboxamide () groups.

Bioactivity Trends : Compound 5f (), which shares the 2,4-dichlorobenzyl group with the target compound, demonstrated significant cytotoxic and cytostatic effects, suggesting that this substituent configuration is critical for anticancer activity.

Biological Activity

N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-3-(2,5-dioxopyrrolidin-1-yl)propanamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological models, and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is C18H14Cl2N2OSC_{18}H_{14}Cl_2N_2OS, which indicates the presence of both thiazole and pyrrolidine moieties. These functional groups are known for their diverse biological activities.

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant properties of related compounds featuring the dioxopyrrolidinyl structure. For instance, N-benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1) has been shown to exhibit broad-spectrum anticonvulsant activity across several animal models. It demonstrated significant protection in tests such as:

  • Maximal Electroshock (MES) Test
  • Subcutaneous Pentylenetetrazole (s.c. PTZ) Test
  • 6-Hz (32 mA) Test

These findings suggest that modifications to the structure can enhance anticonvulsant efficacy while maintaining a favorable safety profile .

Antimicrobial Activity

The thiazole ring present in the compound is often associated with antimicrobial properties. Compounds with similar structures have been found to exhibit activity against various bacterial strains. The presence of halogen substituents (like dichlorobenzyl) may enhance this activity by increasing lipophilicity and facilitating membrane penetration .

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may interact with specific neurotransmitter systems or ion channels involved in seizure activity and microbial resistance.

Research Findings

Recent pharmacological studies have focused on the structure-activity relationship (SAR) of similar compounds. Key findings include:

  • Anticonvulsant Efficacy : The potency of compounds was assessed using ED50 values in various seizure models. For example, certain derivatives showed ED50 values lower than established anticonvulsants like phenobarbital .
  • Safety Profiles : Toxicity assessments indicated that these compounds generally possess a favorable safety margin in preclinical models .

Case Study 1: Anticonvulsant Efficacy

In a study evaluating AS-1's efficacy in drug-resistant epilepsy models, it was shown to significantly reduce seizure frequency and duration compared to control groups. This positions it as a promising candidate for further clinical development .

Case Study 2: Antimicrobial Testing

A series of derivatives based on thiazole and pyrrolidine structures were tested against Gram-positive and Gram-negative bacteria. Results indicated that compounds with dichlorobenzyl substitutions exhibited enhanced antimicrobial activity compared to their unsubstituted counterparts .

Q & A

Q. What are the standard synthetic protocols for preparing thiazole-containing propanamide derivatives like this compound?

The synthesis typically involves coupling a thiazole-amine intermediate with a propanamide precursor. For example, describes a procedure where 2-amino-5-aryl-methylthiazole derivatives react with chloroacetyl chloride in dioxane under triethylamine catalysis at 20–25°C. Workup includes aqueous dilution, filtration, and recrystallization from ethanol-DMF mixtures. Key variables include stoichiometry (1:1 molar ratio of amine to acylating agent) and solvent choice to control reaction kinetics .

Q. Which spectroscopic techniques are essential for structural confirmation of this compound?

  • 1H/13C-NMR : Critical for verifying substituent positions (e.g., dichlorobenzyl protons at δ 7.2–7.4 ppm, thiazole carbons at ~150–160 ppm) .
  • FT-IR : Confirms carbonyl groups (e.g., amide C=O at ~1650–1700 cm⁻¹, pyrrolidinedione C=O at ~1750 cm⁻¹) .
  • Elemental Analysis : Validates purity by comparing calculated vs. observed C/H/N percentages (e.g., ±0.3% tolerance) .

Q. How can researchers assess the hydrolytic stability of the 2,5-dioxopyrrolidine moiety?

Conduct stability studies in buffered solutions (pH 4–9) at 37°C, monitoring degradation via HPLC or LC-MS. Compare half-life (t½) under physiological conditions to evaluate suitability for in vivo applications .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during thiazole-propanamide coupling?

  • Solvent Selection : Polar aprotic solvents like DMF or dioxane improve solubility of intermediates ( ).
  • Catalyst Use : K2CO3 ( ) or triethylamine ( ) enhances nucleophilicity of the thiazole-amine.
  • Temperature Control : Room-temperature reactions reduce side reactions (e.g., thiazole ring decomposition) .

Q. What strategies resolve discrepancies between calculated and observed elemental analysis data?

  • Recrystallization : Purify the compound using ethanol-DMF (1:1) to remove hydrophilic impurities ( ).
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+) to rule out co-eluting contaminants .

Q. How can molecular docking predict interactions between this compound and alkaline phosphatase?

  • Software Tools : Use AutoDock Vina or Schrödinger Suite to model binding to the enzyme’s active site.
  • Key Interactions : Analyze hydrogen bonding with Ser/Thr residues and hydrophobic contacts with the dichlorobenzyl group (analogous to ’s thiazole coordination studies) .

Q. What chromatographic methods effectively purify polar propanamide derivatives?

  • Normal-Phase Chromatography : Use gradients of dichloromethane/ethyl acetate ( ).
  • Reverse-Phase HPLC : Employ C18 columns with acetonitrile-water mobile phases for high-resolution separation .

Q. How can structure-activity relationship (SAR) studies explore the role of the dichlorobenzyl group?

  • Analog Synthesis : Replace 2,4-dichlorobenzyl with electron-deficient (e.g., nitro) or bulky (e.g., tert-butyl) aryl groups.
  • Biological Testing : Compare IC50 values in enzyme inhibition assays to identify substituent effects on potency (see ’s SAR for related oxadiazole derivatives) .

Q. What analytical methods detect stereoisomers during synthesis?

  • Chiral HPLC : Use columns like Chiralpak IA with hexane:isopropanol gradients.
  • NOESY NMR : Identify spatial proximity of protons to confirm stereochemistry .

Q. How can computational modeling guide the design of analogs with improved metabolic stability?

  • ADMET Prediction : Tools like SwissADME predict logP, CYP450 metabolism, and bioavailability.
  • Metabolite Identification : Simulate Phase I/II metabolism (e.g., oxidation of pyrrolidinedione) using Schrödinger’s MetaSite .

Q. Methodological Notes

  • Synthesis : Prioritize anhydrous conditions for moisture-sensitive steps (e.g., acylation).
  • Characterization : Cross-validate NMR assignments with DEPT-135 and HSQC experiments.
  • Biological Assays : Include positive controls (e.g., levamisole for alkaline phosphatase) and replicate experiments (n ≥ 3) for statistical rigor.

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